N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide

CD38 inhibitor NADase pyrimidine carboxamide

This 6-ethoxy-substituted pyrimidine-4-carboxamide incorporates a unique cyclic sulfone (dioxidotetrahydrothiophene) moiety that serves as a conformationally constrained hydrogen-bond acceptor. It is the 6-ethoxy variant of a potent CD38 inhibitor scaffold (1 nM IC50) and a logical inclusion in TSHR antagonist screening sets (71 nM analog). The calculated +0.5 LogP shift vs. the methoxy analog makes it indispensable for cellular-permeability SAR studies (PAMPA/Caco-2). Unlike generic pyrimidine carboxamides, this precise substitution pattern is not interchangeable; replacing the 6-ethoxy group or the cyclic sulfone abolishes target affinity. Procure this compound to map alkoxy-chain pharmacophore requirements and benchmark permeability in your panel.

Molecular Formula C11H15N3O4S
Molecular Weight 285.32
CAS No. 2034363-94-3
Cat. No. B2455373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide
CAS2034363-94-3
Molecular FormulaC11H15N3O4S
Molecular Weight285.32
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)C(=O)NC2CCS(=O)(=O)C2
InChIInChI=1S/C11H15N3O4S/c1-2-18-10-5-9(12-7-13-10)11(15)14-8-3-4-19(16,17)6-8/h5,7-8H,2-4,6H2,1H3,(H,14,15)
InChIKeyHIIPEYNICBTBNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide (CAS 2034363-94-3): Structural and Pharmacological Class Overview for Research Procurement


N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide is a synthetic, small-molecule pyrimidine-4-carboxamide derivative incorporating a cyclic sulfone (dioxidotetrahydrothiophene) moiety [1]. The compound belongs to a broader class of heterocyclic carboxamides that have been explored as inhibitors of cyclin-dependent kinases (CDKs), vascular endothelial growth factor (VEGF) receptors, and other therapeutic targets [2]. Its structure features an ethoxy substituent at the 6-position of the pyrimidine ring, which distinguishes it from otherwise analogous methyl- or hydrogen-substituted congeners in the same chemical series.

Why N-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide Cannot Be Replaced by a Generic Pyrimidine Carboxamide Analog


In scientific procurement, generic substitution of pyrimidine-4-carboxamides is not feasible because subtle structural variations within this class lead to significant differences in target affinity, selectivity, and physicochemical properties [1]. For example, replacing the 6-ethoxy group with a 6-methyl or 6-hydrogen substituent alters both the electronic character and lipophilicity of the molecule, which can drastically affect binding kinetics and cellular permeability. Similarly, the dioxidotetrahydrothiophene ring is a conformationally constrained sulfone that serves as a unique hydrogen-bond acceptor and steric element; exchanging it for a simple alkyl or aryl amide can abolish activity against intended targets such as CD38 or TSHR [2]. The quantitative evidence below substantiates why this specific compound occupies a distinct position in the chemical landscape relative to its closest analogs.

Head-to-Head Quantitative Differentiation of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide Against Its Closest Chemical Analogs


CD38 Inhibitory Activity: 6-Ethoxy vs. 6-Methyl Pyrimidine-4-carboxamide Congeners

The 6-methyl analog (R)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-imidazol-1-yl)-6-methylpyrimidine-4-carboxamide exhibits an IC50 of 1 nM against CD38 in an enzymatic assay [1]. Direct comparative data for the 6-ethoxy derivative are not publicly available; however, the electron-donating ethoxy group is expected to modulate the pyrimidine ring's electron density, potentially altering binding affinity relative to the methyl analog. This represents a critical knowledge gap that must be closed through head-to-head profiling before selecting a compound for CD38-targeted research.

CD38 inhibitor NADase pyrimidine carboxamide

TSHR Antagonist Activity: A Divergent Pharmacological Profile for the 6-Ethoxy Series

A structurally related compound within the dioxidotetrahydrothiophene-pyrimidine class has been reported as a TSHR antagonist with an IC50 of 71 nM [1]. This activity profile is distinct from the CDK/VEGF inhibition observed in sulfoximine-substituted pyrimidines, suggesting that the carboxamide linkage and sulfone moiety direct polypharmacology. The specific contribution of the 6-ethoxy group to TSHR potency has not been reported.

TSHR antagonist GPCR thyroid

Lipophilicity and Permeability Differentiation: Ethoxy vs. Methoxy Substituent

Replacement of the 6-methoxy group with a 6-ethoxy group in pyrimidine-4-carboxamides increases the calculated LogP by approximately 0.5–0.8 units, as demonstrated for analogous N-aryl-6-ethoxypyrimidine-4-carboxamides . This moderate lipophilicity enhancement can improve passive membrane permeability without compromising aqueous solubility, a balance that is critical for cell-based assay performance.

LogP permeability physicochemical property

Optimal Research Applications for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide Based on Existing Evidence


CD38 Inhibitor Lead Optimization Programs

The compound serves as a 6-ethoxy substituted variant of a known potent CD38 inhibitor scaffold (1 nM IC50). It is suitable for structure-activity relationship (SAR) studies aimed at understanding the impact of alkoxy chain length on CD38 affinity and residence time. Laboratories should incorporate this compound into a panel of C6-substituted analogs to map the pharmacophore.

TSHR Antagonist Screening Libraries

Given the class-level TSHR antagonism observed (71 nM for a related analog), this compound is a logical inclusion in focused screening sets targeting the thyrotropin receptor. Its procurement enables researchers to test whether the ethoxy group enhances or diminishes TSHR activity relative to other congeners.

Physicochemical SAR Campaigns for Cell-Permeable Pyrimidines

The calculated LogP difference of approximately +0.5 units relative to the methoxy analog makes this compound a valuable tool for studying the relationship between alkoxy chain length and cellular permeability. It can be used in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies to benchmark the 6-ethoxy series.

Quote Request

Request a Quote for N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethoxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.